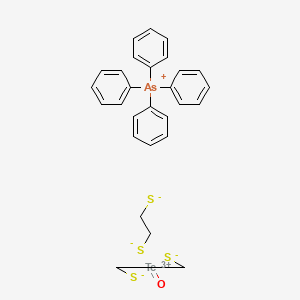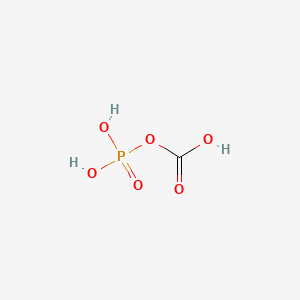
4-Isothiocyanato-2,2,6,6-tetramethylpiperidinooxyl
Vue d'ensemble
Description
4-Isothiocyanato-2,2,6,6-tetramethylpiperidinooxyl (4-ITC) is a powerful antioxidant and free radical scavenger that has been widely studied for its potential benefits in a number of scientific research applications. It is a small molecule with a molecular weight of 172.2 g/mol and a melting point of 95-97 °C. 4-ITC is a highly reactive compound and is used in a variety of synthetic reactions. The compound has been studied for its antioxidant, anti-inflammatory, and neuroprotective properties, as well as its potential use in cancer treatment.
Applications De Recherche Scientifique
Synthesis and Antifungal Activity
4-Isothiocyanato-2,2,6,6-tetramethylpiperidinooxyl has been explored for its ability to synthesize novel compounds and its biological activity. Zakrzewski and Krawczyk (2006) demonstrated its use in synthesizing thioureas, ureas, thiocarbamates, and carbamates, which exhibited moderate to weak activity against pathogenic fungi (Zakrzewski & Krawczyk, 2006). Additionally, Zakrzewski and Krawczyk (2011) found that derivatives of this compound containing sulfur or selenium were particularly active against several plant pathogens (Zakrzewski & Krawczyk, 2011).
Oxidation and Polymerization
The compound has been utilized in the oxidation of polymeric terminal diols to obtain polymers containing carbonyl moieties. Yoshida, Takata, and Endo (1992) described its role in mediating reversible redox reactions in the presence of Fe(III) or Cu(II) salts (Yoshida, Takata, & Endo, 1992). Xu et al. (2014) explored its incorporation into polypyrrole derivatives for use in organic radical batteries, highlighting its potential in energy storage applications (Xu et al., 2014).
Safety and Hazards
4-Isothiocyanato-2,2,6,6-tetramethylpiperidinooxyl is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .
Mécanisme D'action
Target of Action
It is known that tempo derivatives, including 4-isothiocyanato-tempo, are commonly used in the synthesis of spin-labeled derivatives . Spin labels are paramagnetic molecules used to probe the dynamics and structural changes of biomolecules .
Mode of Action
Tempo and its derivatives are known to act as free radical scavengers . They can interact with other free radicals, effectively ‘trapping’ them and preventing them from causing damage to cells and tissues .
Biochemical Pathways
As a free radical scavenger, it can be inferred that 4-isothiocyanato-tempo may play a role in pathways involving oxidative stress and reactive oxygen species (ros) management .
Result of Action
As a free radical scavenger, it can be inferred that 4-isothiocyanato-tempo may help to reduce oxidative stress and mitigate damage caused by free radicals .
Action Environment
It is known that the compound should be stored under inert gas and should avoid heat and moisture .
Propriétés
InChI |
InChI=1S/C10H17N2OS/c1-9(2)5-8(11-7-14)6-10(3,4)12(9)13/h8H,5-6H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKENZAFIBRCMKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)N=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189938 | |
| Record name | 4-Isothiocyanato-2,2,6,6-tetramethylpiperidinooxyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36410-81-8 | |
| Record name | 4-Isothiocyanato-2,2,6,6-tetramethylpiperidinooxyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036410818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isothiocyanato-2,2,6,6-tetramethylpiperidinooxyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Isothiocyanato-TEMPO help study protein interactions with cells?
A1: 4-Isothiocyanato-TEMPO is a useful tool for studying protein interactions with cells because of its ability to bind to proteins and act as a spin label for electron spin resonance (ESR) spectroscopy. One study used 4-Isothiocyanato-TEMPO to label bovine serum albumin (BSA) and investigate its interaction with isolated rat hepatocytes. [] The researchers observed changes in the ESR spectra, suggesting that BSA undergoes conformational changes upon interacting with the hepatocyte membrane. [] This finding contributes to the understanding of albumin-mediated hepatic transport. []
Q2: Can you describe the chemical reactivity of 4-Isothiocyanato-TEMPO and provide an example from the literature?
A2: 4-Isothiocyanato-TEMPO contains an isothiocyanate group (-N=C=S) which is highly reactive towards nucleophiles, particularly amines. This allows for the facile formation of thiourea derivatives. For instance, 4-Isothiocyanato-TEMPO reacts with various amines to yield novel thioureas bearing the nitroxyl moiety. [] These synthesized compounds were then investigated for their antifungal activities. [] This exemplifies the use of 4-Isothiocyanato-TEMPO as a building block for generating novel molecules with potential biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B1215309.png)


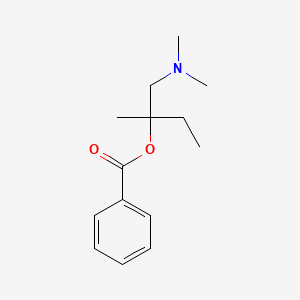



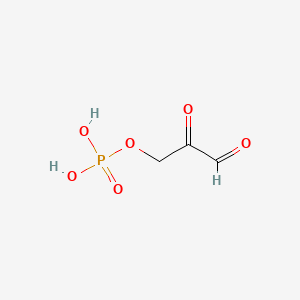
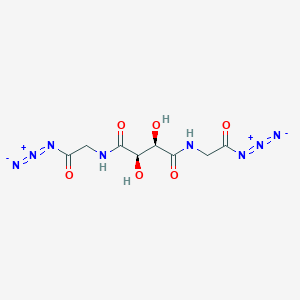
![7-[(2R,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1215321.png)
